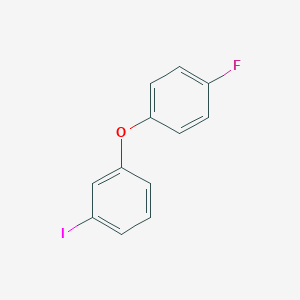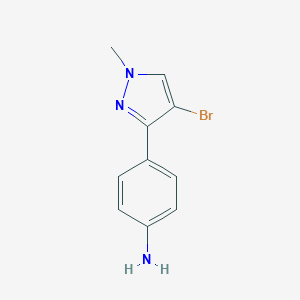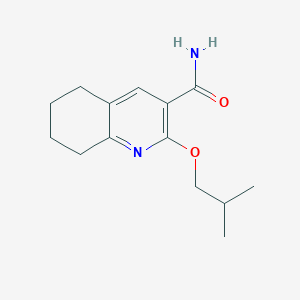
1-(10-Undecenoyl)-4-(2,6-di(1-pyrrolidinyl)-4-pyrimidinyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(10-Undecenoyl)-4-(2,6-di(1-pyrrolidinyl)-4-pyrimidinyl)piperazine, also known as UP4P, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. UP4P is a piperazine derivative that has a unique structure, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 1-(10-Undecenoyl)-4-(2,6-di(1-pyrrolidinyl)-4-pyrimidinyl)piperazine is not well understood, but it is believed to act on various molecular targets in the body. 1-(10-Undecenoyl)-4-(2,6-di(1-pyrrolidinyl)-4-pyrimidinyl)piperazine has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
1-(10-Undecenoyl)-4-(2,6-di(1-pyrrolidinyl)-4-pyrimidinyl)piperazine has been shown to have various biochemical and physiological effects on the body. It has been shown to increase the levels of certain neurotransmitters in the brain, such as dopamine and serotonin, which play a crucial role in regulating mood and behavior. Additionally, 1-(10-Undecenoyl)-4-(2,6-di(1-pyrrolidinyl)-4-pyrimidinyl)piperazine has been shown to reduce the levels of pro-inflammatory cytokines, which are involved in the development of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-(10-Undecenoyl)-4-(2,6-di(1-pyrrolidinyl)-4-pyrimidinyl)piperazine has several advantages and limitations for lab experiments. One of the significant advantages of 1-(10-Undecenoyl)-4-(2,6-di(1-pyrrolidinyl)-4-pyrimidinyl)piperazine is its potent biological activity, making it an attractive candidate for drug discovery and development. However, the complex synthesis process and high cost of 1-(10-Undecenoyl)-4-(2,6-di(1-pyrrolidinyl)-4-pyrimidinyl)piperazine may limit its widespread use in lab experiments.
Orientations Futures
There are several future directions for 1-(10-Undecenoyl)-4-(2,6-di(1-pyrrolidinyl)-4-pyrimidinyl)piperazine research. One potential direction is to investigate the potential of 1-(10-Undecenoyl)-4-(2,6-di(1-pyrrolidinyl)-4-pyrimidinyl)piperazine as a drug candidate for the treatment of various neurological disorders. Additionally, further research is needed to understand the mechanism of action of 1-(10-Undecenoyl)-4-(2,6-di(1-pyrrolidinyl)-4-pyrimidinyl)piperazine and its molecular targets in the body. Another future direction is to explore the use of 1-(10-Undecenoyl)-4-(2,6-di(1-pyrrolidinyl)-4-pyrimidinyl)piperazine as a tool for studying the function of various molecular targets in the body. Overall, 1-(10-Undecenoyl)-4-(2,6-di(1-pyrrolidinyl)-4-pyrimidinyl)piperazine is a promising compound that has the potential to make significant contributions to various scientific fields.
Méthodes De Synthèse
The synthesis of 1-(10-Undecenoyl)-4-(2,6-di(1-pyrrolidinyl)-4-pyrimidinyl)piperazine involves a multi-step process that starts with the reaction of 10-undecenoyl chloride with piperazine. This reaction results in the formation of 1-(10-undecenoyl)piperazine, which is then reacted with 2,6-diaminopyrimidine to obtain 1-(10-Undecenoyl)-4-(2,6-di(1-pyrrolidinyl)-4-pyrimidinyl)piperazine. The synthesis of 1-(10-Undecenoyl)-4-(2,6-di(1-pyrrolidinyl)-4-pyrimidinyl)piperazine is a complex process that requires a high level of expertise and precision.
Applications De Recherche Scientifique
1-(10-Undecenoyl)-4-(2,6-di(1-pyrrolidinyl)-4-pyrimidinyl)piperazine has shown promising results in various scientific research applications. One of the significant applications of 1-(10-Undecenoyl)-4-(2,6-di(1-pyrrolidinyl)-4-pyrimidinyl)piperazine is in medicinal chemistry, where it is being investigated as a potential drug candidate for the treatment of various diseases. 1-(10-Undecenoyl)-4-(2,6-di(1-pyrrolidinyl)-4-pyrimidinyl)piperazine has been shown to have potent antitumor activity, making it a promising candidate for cancer therapy. Additionally, 1-(10-Undecenoyl)-4-(2,6-di(1-pyrrolidinyl)-4-pyrimidinyl)piperazine has shown potential in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
159872-32-9 |
|---|---|
Nom du produit |
1-(10-Undecenoyl)-4-(2,6-di(1-pyrrolidinyl)-4-pyrimidinyl)piperazine |
Formule moléculaire |
C27H44N6O |
Poids moléculaire |
468.7 g/mol |
Nom IUPAC |
1-[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]undec-10-en-1-one |
InChI |
InChI=1S/C27H44N6O/c1-2-3-4-5-6-7-8-9-14-26(34)32-21-19-31(20-22-32)25-23-24(30-15-10-11-16-30)28-27(29-25)33-17-12-13-18-33/h2,23H,1,3-22H2 |
Clé InChI |
XVMLRAGUNKMVBU-UHFFFAOYSA-N |
SMILES |
C=CCCCCCCCCC(=O)N1CCN(CC1)C2=NC(=NC(=C2)N3CCCC3)N4CCCC4 |
SMILES canonique |
C=CCCCCCCCCC(=O)N1CCN(CC1)C2=NC(=NC(=C2)N3CCCC3)N4CCCC4 |
Autres numéros CAS |
159872-32-9 |
Synonymes |
1-[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]undec-10-en-1 -one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Pyrimidinecarboxamide,n-[1-[(cyclohexylamino)carbonyl]-3-methylbutyl]-n-(4-methoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)-](/img/structure/B66817.png)

![Cyclopentanemethanol, 2-amino-4-fluoro-3-hydroxy-, [1S-(1alpha,2alpha,3beta,4beta)]-(9CI)](/img/structure/B66820.png)


![1-[(2-Aminophenyl)sulfonyl]pyrrolidine](/img/structure/B66827.png)

![3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol](/img/structure/B66831.png)



